molecular formula C21H21N3O3S B11643569 (7Z)-7-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11643569
M. Wt: 395.5 g/mol
InChI Key: KBWSLUZFAIVSKF-ODLFYWEKSA-N
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Description

(7Z)-7-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a benzylidene group, a methylphenyl group, and a thiazolo[3,2-a][1,3,5]triazin-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one typically involves multi-step organic reactions One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with thiourea under acidic conditions to yield the thiazolo[3,2-a][1,3,5]triazin-6-one core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced derivatives with hydroxyl or amine groups.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(7Z)-7-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (7Z)-7-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Acetylacetone: Another versatile compound used in various chemical reactions.

    Diketene: A reactive intermediate used in the synthesis of acetoacetic acid derivatives.

Uniqueness

(7Z)-7-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one stands out due to its unique thiazolo[3,2-a][1,3,5]triazin-6-one core and the presence of both benzylidene and methylphenyl groups. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

(7Z)-7-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H21N3O3S/c1-14-4-7-16(8-5-14)23-12-22-21-24(13-23)20(25)19(28-21)11-15-6-9-17(26-2)18(10-15)27-3/h4-11H,12-13H2,1-3H3/b19-11-

InChI Key

KBWSLUZFAIVSKF-ODLFYWEKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/S3

Canonical SMILES

CC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S3

Origin of Product

United States

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